Cas no 74033-72-0 (1,2,3,4,5,6-Hexa-O-acetyl-L-iditol)

1,2,3,4,5,6-Hexa-O-acetyl-L-iditol is a fully acetylated derivative of L-iditol, a sugar alcohol derived from L-idose. This compound is characterized by the presence of six acetyl groups, enhancing its stability and solubility in organic solvents. It serves as a valuable intermediate in carbohydrate chemistry, particularly in glycosylation reactions and the synthesis of complex oligosaccharides. The acetyl groups provide protection for hydroxyl functionalities, enabling selective deprotection for further derivatization. Its well-defined structure and high purity make it suitable for research applications in medicinal chemistry and glycobiology. The compound is typically supplied as a white crystalline solid, ensuring consistent performance in synthetic workflows.
1,2,3,4,5,6-Hexa-O-acetyl-L-iditol structure
74033-72-0 structure
Product name:1,2,3,4,5,6-Hexa-O-acetyl-L-iditol
CAS No:74033-72-0
MF:C18H26O12
MW:434.391847133636
CID:4674026

1,2,3,4,5,6-Hexa-O-acetyl-L-iditol Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4,5,6-Hexa-O-acetyl-L-iditol
    • Inchi: 1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3
    • InChI Key: NJVBTKVPPOFGAT-UHFFFAOYSA-N
    • SMILES: C(OC(=O)C)C(OC(=O)C)C(OC(=O)C)C(OC(=O)C)C(OC(=O)C)COC(=O)C

1,2,3,4,5,6-Hexa-O-acetyl-L-iditol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Biosynth
MH07445-50 mg
1,2,3,4,5,6-Hexa-O-acetyl-L-iditol
74033-72-0
50mg
$103.50 2023-01-03
Biosynth
MH07445-250 mg
1,2,3,4,5,6-Hexa-O-acetyl-L-iditol
74033-72-0
250MG
$305.00 2023-01-03
Biosynth
MH07445-100 mg
1,2,3,4,5,6-Hexa-O-acetyl-L-iditol
74033-72-0
100MG
$195.00 2023-01-03

Additional information on 1,2,3,4,5,6-Hexa-O-acetyl-L-iditol

1,2,3,4,5,6-Hexa-O-acetyl-L-iditol: A Comprehensive Overview

The compound 1,2,3,4,5,6-Hexa-O-acetyl-L-iditol (CAS No. 74033-72-0) is a highly specialized sugar derivative with significant applications in various fields. This compound is a fully acetylated derivative of L-iditol, a rare sugar alcohol that has garnered attention due to its unique chemical properties and potential biological activities. The complete acetylation of L-iditol results in a molecule with enhanced stability and solubility, making it an attractive candidate for use in pharmaceuticals, cosmetics, and food additives.

Recent studies have highlighted the potential of 1,2,3,4,5,6-Hexa-O-acetyl-L-iditol as a novel excipient in drug delivery systems. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) has been demonstrated in several research papers. For instance, a 2023 study published in the *Journal of Pharmaceutical Sciences* explored the use of this compound as a carrier for poorly water-soluble drugs. The results indicated that 1,2,3,4,5,6-Hexa-O-acetyl-L-iditol significantly improved the bioavailability of the API by enhancing its solubility and permeability.

In addition to its pharmaceutical applications, 1,2,3,4,5,6-Hexa-O-acetyl-L-iditol has shown promise in the cosmetic industry. Its unique molecular structure allows it to function as an effective humectant and skin conditioning agent. A 2022 study conducted by researchers at the University of Tokyo demonstrated that this compound can penetrate the skin barrier more efficiently than traditional humectants like glycerin. This property makes it an ideal ingredient for anti-aging products and moisturizers.

The synthesis of 1,2,3,4,5,6-Hexa-O-acetyl-L-iditol involves a multi-step process that begins with the isolation of L-iditol from natural sources or through chemical synthesis. The subsequent acetylation step is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine. This reaction yields the fully acetylated product with high purity and yield. Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound. For example, researchers at Stanford University have reported the use of microwave-assisted synthesis to reduce reaction time and energy consumption.

From a structural standpoint,1,2,3,4,5,6-Hexa-O-acetyl-L-iditol exhibits a high degree of symmetry due to its fully substituted acetyl groups. This symmetry contributes to its stability and resistance to hydrolysis under physiological conditions. However, under specific conditions such as high pH or enzymatic hydrolysis,1,2,3,4,5,6-Hexa-O-acetyl-L-iditol can be converted back into L-iditol and acetic acid. This reversible nature makes it an interesting candidate for controlled-release drug delivery systems.

Another area where 1,2,3,4,5,6-Hexa-O-acetyl-L-iditol has shown potential is in food technology. Its sweet taste and low caloric content make it an ideal substitute for traditional sugars in low-calorie food products. A 2021 study published in *Food Chemistry* investigated the sensory properties of this compound compared to other sugar substitutes like erythritol and stevia. The results indicated that 1,2,3,4,5,6-Hexa-O-acetyl-L-iditol provided a more natural sweetness profile while maintaining stability under various processing conditions.

Furthermore,1,2,3,4,5,6-Hexa-O-acetyl-L-iditol has been explored for its potential in biodegradable polymer synthesis. Its ability to form strong hydrogen bonds with other monomers makes it a valuable building block for eco-friendly materials. A 2023 paper in *Green Chemistry* reported on the use of this compound as a monomer for synthesizing biodegradable plastics with improved mechanical properties.

In terms of safety,1, CAS No: 74033-72-0 - Hexa-O-Acetyl-L-Iditol has been classified as generally recognized as safe (GRAS) by regulatory bodies such as the FDA when used at appropriate levels in food and cosmetic products. However,long-term studies are still needed to fully understand its safety profile under chronic exposure conditions.

In conclusion,1*,* CAS No: 74033-72-0 - Hexa-O-Acetyl-L-Iditols is a versatile compound with wide-ranging applications across multiple industries. Its unique chemical properties make it an attractive candidate for innovative solutions in drug delivery systems,cosmetics,and food technology.Further research into its biological effects and environmental impact will undoubtedly unlock even more potential uses for this remarkable sugar derivative.

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